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Compound Name: Metabolex-36

Cat. No.: B608977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular targets and mechanisms of

action of Metabolex-36, a potent and selective agonist of the G protein-coupled receptor 120

(GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). This document summarizes

key quantitative data, details relevant experimental protocols, and visualizes the associated

signaling pathways to support further research and drug development efforts in the field of

metabolic diseases.

Introduction to Metabolex-36
Metabolex-36, chemically identified as 3-(3,5-difluoro-4-((3-methyl-1-phenyl-1H-pyrazol-5-

yl)methoxy)phenyl)-2-methylpropanoic acid, was developed by Metabolex (now CymaBay

Therapeutics) as a selective agonist for both human and mouse GPR120.[1][2] GPR120 is a

receptor for medium and long-chain fatty acids and has emerged as a promising therapeutic

target for metabolic disorders due to its role in regulating glucose metabolism, adipogenesis,

and inflammation.[3][4] Metabolex-36 has been instrumental as a research tool to elucidate the

physiological functions of GPR120 activation.

Primary Cellular Target: GPR120 (FFAR4)
The principal cellular target of Metabolex-36 is the G protein-coupled receptor 120. Its

selectivity for GPR120 over the related GPR40 (FFAR1) has been consistently demonstrated.

[1][2]
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Quantitative Data: Receptor Binding and Activation
The potency and selectivity of Metabolex-36 have been characterized across various in vitro

assays. The following table summarizes the key quantitative parameters of Metabolex-36's

interaction with its primary target.

Parameter Value
Cell
System/Assay

Species Reference

EC50 (GPR120) 1.17 µM

Inositol

triphosphate

accumulation

COS7 cells [5]

EC50 (GPR120) 130 ± 20 nM

Dynamic Mass

Redistribution

(DMR)

CHO-mGPR120

cells
[3]

pEC50 (FFA4) 5.9 Not specified Not specified [6]

EC50 (GPR40) >100 µM

Calcium

mobilization

assay

Not specified [5]

EC50 (β-arrestin

recruitment)
1400 ± 700 nM

Tango

GeneBlazer

Assay

U2OS-hGPR120

cells
[3]

EC50 (cAMP

production)
6700 ± 1010 nM cAMP Assay

CHO-hGPR120

cells
[3]

Signaling Pathways Activated by Metabolex-36
Activation of GPR120 by Metabolex-36 initiates a cascade of intracellular signaling events

through various G protein subtypes and β-arrestin. These pathways collectively mediate the

compound's metabolic effects.

Gαq/11 Signaling Pathway
The classical signaling pathway for GPR120 involves the activation of the Gαq/11 subunit.[1][7]

This leads to the stimulation of phospholipase C-beta (PLCβ), which then hydrolyzes
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phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG). The subsequent increase in intracellular calcium (Ca2+) levels, triggered

by IP3, stimulates the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1)

and gastric inhibitory polypeptide (GIP) from enteroendocrine cells.[1][2] This pathway is

central to the glucose-lowering effects of Metabolex-36.
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Gαq/11 signaling cascade upon GPR120 activation.

Gαi/o Signaling Pathway
In pancreatic islets, particularly in delta cells, GPR120 activation by Metabolex-36 couples to

the inhibitory Gαi/o subunit.[3] This leads to the inhibition of adenylyl cyclase (AC), resulting in

a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] The reduction in cAMP inhibits the

secretion of somatostatin, a powerful paracrine inhibitor of both insulin and glucagon.[1][2] This

disinhibition contributes to increased insulin and glucagon secretion, aiding in glucose

homeostasis.
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Gαi/o signaling cascade in pancreatic delta cells.

β-Arrestin Pathway
Metabolex-36 has been shown to induce the recruitment of β-arrestin to GPR120.[3] This

pathway is typically involved in receptor desensitization and internalization. However, β-arrestin

can also act as a scaffold for other signaling proteins, including mitogen-activated protein

kinases (MAPKs) like ERK1/2.[8] This can lead to downstream effects on gene expression and

cell survival. In the context of adipogenesis, GPR120-mediated phosphorylation of ERK1/2

contributes to increased expression of PPARγ, a master regulator of adipocyte differentiation.

[1][2]
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β-Arrestin recruitment and downstream signaling.

Metabolic Effects and In Vivo Data
The activation of the aforementioned signaling pathways translates into significant metabolic

effects in vivo.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b608977?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Effect
Dosage/Conce
ntration

Model System Outcome Reference

Improved

Glucose

Tolerance

30 mg/kg Lean mice

Significant

improvement in

oral glucose

tolerance test

(OGTT)

[1]

Increased Insulin

Secretion
30 mg/kg Lean mice

Increased insulin

secretion during

intravenous

glucose

tolerance test

(IVGTT)

[1]

Inhibition of

Somatostatin

Secretion

30 µmol/L

(maximal effect)

Isolated murine

pancreatic islets

Dose-dependent

inhibition of

glucose-induced

somatostatin

secretion

[1]

Increased GLP-1

Secretion
10 µM

Murine

neuroendocrine

cell line (STC-1)

Significant

increase in GLP-

1 secretion

[3]

Experimental Protocols
This section provides an overview of the key methodologies used to characterize the activity of

Metabolex-36.

Workflow for Assessing GPR120 Agonist Activity
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General workflow for characterizing Metabolex-36.

Calcium Mobilization Assay
Objective: To determine the selectivity of Metabolex-36 for GPR120 over GPR40.

Principle: GPR40 activation leads to a Gαq/11-mediated increase in intracellular calcium.

This assay measures changes in intracellular Ca2+ concentration upon compound addition.

Methodology:

Cells stably expressing GPR40 (e.g., CHO-GPR40) are plated in a multi-well format.
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Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

A baseline fluorescence reading is taken using a fluorescence plate reader.

Metabolex-36 is added at various concentrations.

The change in fluorescence intensity, corresponding to the change in intracellular Ca2+, is

measured over time.

The lack of a significant fluorescence change indicates no activation of GPR40, confirming

selectivity.[1][2]

GLP-1 Secretion Assay
Objective: To measure the effect of Metabolex-36 on GLP-1 secretion.

Principle: The murine enteroendocrine STC-1 cell line is a model system known to secrete

GLP-1 in response to various stimuli.

Methodology:

STC-1 cells are cultured in multi-well plates until they reach a suitable confluency.

The culture medium is replaced with a serum-free medium for a pre-incubation period.

The cells are then incubated with a buffer containing various concentrations of Metabolex-
36 for a defined period (e.g., 2 hours).

The supernatant is collected.

The concentration of GLP-1 in the supernatant is quantified using a commercially available

ELISA kit.[3]

Somatostatin Secretion from Isolated Islets
Objective: To assess the direct effect of Metabolex-36 on pancreatic islet hormone

secretion.
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Principle: Isolated pancreatic islets contain α, β, and δ cells and can be stimulated in vitro to

secrete their respective hormones.

Methodology:

Pancreatic islets are isolated from mice using collagenase digestion.

Islets are cultured overnight to allow for recovery.

Groups of islets are incubated for a set time (e.g., 2 hours) in a buffer containing a

stimulatory concentration of glucose (e.g., 8 or 16.6 mmol/L).

The incubation medium also contains increasing concentrations of Metabolex-36 (e.g., 3,

10, 30 µmol/L).

After incubation, the supernatant is collected.

The amount of somatostatin secreted into the supernatant is measured by ELISA.[4]

Conclusion
Metabolex-36 is a selective GPR120 agonist that exerts its metabolic effects through the

coordinated activation of Gαq/11, Gαi/o, and β-arrestin signaling pathways. Its ability to

stimulate GLP-1 secretion, inhibit somatostatin release, and improve glucose tolerance

underscores the therapeutic potential of targeting GPR120 for the treatment of type 2 diabetes

and other metabolic disorders. The data and protocols summarized in this guide provide a

comprehensive foundation for researchers and drug developers working on GPR120-targeted

therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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